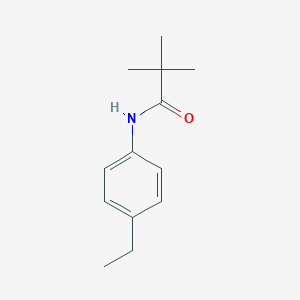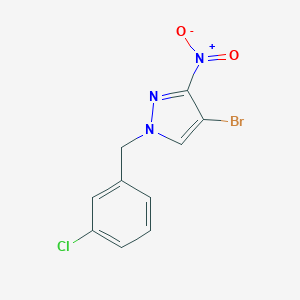![molecular formula C19H22N4O6 B250649 Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate, also known as EPN, is a chemical compound that is widely used in scientific research. EPN is a member of the piperazine family and is a potent inhibitor of acetylcholinesterase (AChE).
Wirkmechanismus
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate inhibits AChE by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter. The accumulation of acetylcholine can result in overstimulation of the nervous system, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are due to its inhibition of AChE. These effects can include increased heart rate, respiratory distress, muscle weakness, and convulsions. This compound has also been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate in lab experiments is its potency as an AChE inhibitor. This allows for a lower concentration of this compound to be used, reducing the risk of non-specific effects. However, this compound is also highly toxic and must be handled with care. Additionally, this compound has a short half-life, which can make it difficult to study its effects over a prolonged period.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate. One area of interest is the development of more potent and selective AChE inhibitors. Additionally, this compound has shown promise as a potential cancer therapy, and further studies are needed to explore this potential. Finally, the use of this compound in studies of insecticide resistance could lead to the development of new insecticides with improved efficacy and safety.
Synthesemethoden
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate can be synthesized by reacting 4-(4-ethyl-1-piperazinyl)benzoic acid with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide to yield this compound. The purity of this compound can be increased by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate is widely used in scientific research as a potent inhibitor of AChE. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is critical for proper nerve function. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in a variety of physiological and biochemical effects. This compound is commonly used in studies of the nervous system, as well as in studies of insecticide resistance.
Eigenschaften
Molekularformel |
C19H22N4O6 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22N4O6/c1-3-21-8-10-22(11-9-21)15-5-4-13(19(25)28-2)12-14(15)20-18(24)16-6-7-17(29-16)23(26)27/h4-7,12H,3,8-11H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
HYGCQMMLFZMVQJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)






![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)

